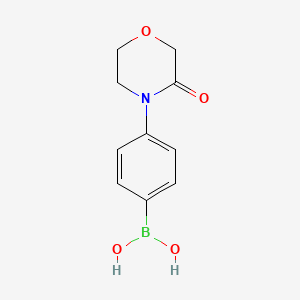
3-(difluoromethoxy)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethoxy group and a methyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Chemistry: 3-(Difluoromethoxy)-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: The presence of the difluoromethoxy group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable .
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)phenol
- 3-(Difluoromethoxy)benzyl bromide
Comparison: Compared to these similar compounds, 3-(difluoromethoxy)-1-methyl-1H-pyrazole stands out due to the presence of the pyrazole ring, which imparts unique chemical and biological properties. The difluoromethoxy group in this compound can enhance its stability and reactivity, making it a valuable building block in various applications .
Properties
Molecular Formula |
C5H6F2N2O |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3-2-4(8-9)10-5(6)7/h2-3,5H,1H3 |
InChI Key |
JABNNLRVQSAZBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


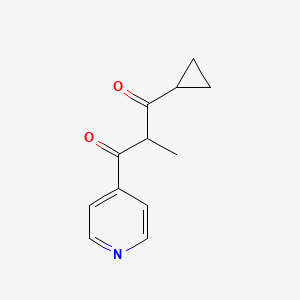
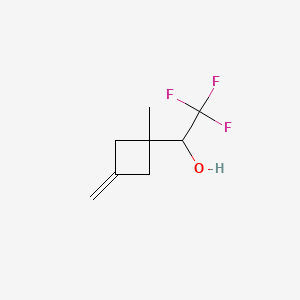
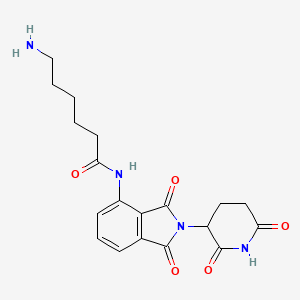
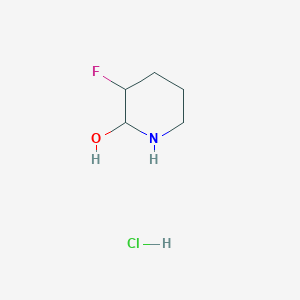
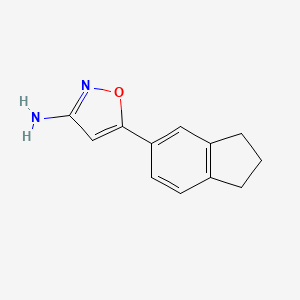

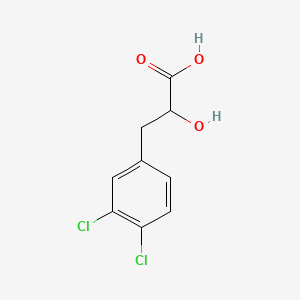

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
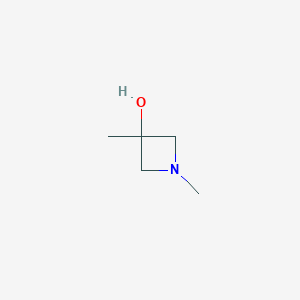
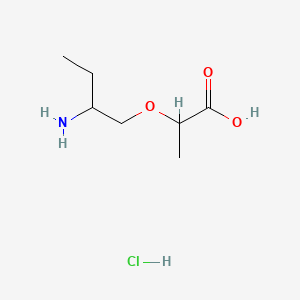
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
